molecular formula C14H12ClN3OS2 B4029228 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B4029228
M. Wt: 337.9 g/mol
InChI Key: JCFMJRZRIDHQNL-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound features a benzothiophene core substituted with a chloro group, a methyl group, and a carboxamide group, along with an ethyl-substituted thiadiazole moiety. Due to its unique structure, it has garnered interest in various scientific research fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiophene core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure, such as reducing the carboxamide group to an amine.

  • Substitution: Substitution reactions at different positions of the benzothiophene ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions often involve hydrogenation with palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions can be carried out using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted benzothiophene compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, derivatives of this compound have been studied for their potential biological activities. They may exhibit properties such as antimicrobial, antifungal, and anticancer activities.

Medicine: The compound and its derivatives are explored for their medicinal properties. They may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole and benzothiophene moieties can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

  • 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

  • 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole

Uniqueness: Compared to these similar compounds, 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c1-3-10-17-18-14(21-10)16-13(19)12-11(15)8-5-4-7(2)6-9(8)20-12/h4-6H,3H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFMJRZRIDHQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 3
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 4
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 5
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

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